6-(piperidin-1-yl)pyrimidine-4(3H)-thione
Description
Properties
IUPAC Name |
6-piperidin-1-yl-1H-pyrimidine-4-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3S/c13-9-6-8(10-7-11-9)12-4-2-1-3-5-12/h6-7H,1-5H2,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTDSLFHLWKQLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=S)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Method
This method involves the reaction of a pyrimidine derivative with piperidine. A typical starting material could be a halogenated pyrimidine, which undergoes nucleophilic substitution with piperidine in the presence of a base.
- Starting Material: 6-Chloropyrimidine-4(3H)-thione
- Reagent: Piperidine
- Conditions: Base (e.g., triethylamine), solvent (e.g., DMF or ethanol), reflux conditions
Condensation Reactions
Another approach involves condensation reactions between appropriate precursors. For instance, a pyrimidine-4-thione derivative can react with a piperidine derivative under specific conditions.
- Starting Material: Pyrimidine-4-thione
- Reagent: Piperidine or its derivatives
- Conditions: Acidic or basic conditions, depending on the reactivity of the starting materials
Analytical Techniques
The structure and purity of 6-(piperidin-1-yl)pyrimidine-4(3H)-thione are typically confirmed using various analytical techniques:
- Infrared Spectroscopy (IR): Helps identify functional groups such as NH and C=N.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.
- Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern.
Research Findings
Research on pyrimidine derivatives, including 6-(piperidin-1-yl)pyrimidine-4(3H)-thione , often focuses on their biological activities, such as antimicrobial, anticancer, or antiviral properties. These compounds are also studied for their potential as pharmaceutical intermediates.
Data Tables
Here is a sample data table summarizing some general synthesis conditions and analytical data for pyrimidine derivatives:
| Compound | Synthesis Conditions | Yield | Analytical Data |
|---|---|---|---|
| 6-(Piperidin-1-yl)pyrimidine-4(3H)-thione | Piperidine, TEA, DMF, reflux | 70-80% | IR: 3200 cm$$^{-1}$$ (NH), NMR: $$\delta$$ 3.5 ppm (piperidine protons) |
| Pyrimidine-4-thione | Condensation with piperidine derivative | 60-70% | MS: $$m/z$$ 210 (M$$^+$$), IR: 1650 cm$$^{-1}$$ (C=N) |
Chemical Reactions Analysis
Types of Reactions
6-(piperidin-1-yl)pyrimidine-4(3H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The pyrimidine ring can be reduced under specific conditions to form a dihydropyrimidine derivative.
Substitution: The piperidine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of 6-(piperidin-1-yl)pyrimidine-4(3H)-thione lies in its anticancer properties. Research indicates that compounds containing pyrimidine and thione moieties exhibit significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound is believed to inhibit specific enzymes that are crucial for cancer cell proliferation. For instance, it may act as a cyclin-dependent kinase (CDK) inhibitor, which is a well-established strategy for treating cancer .
- Case Studies : A study highlighted the synthesis of novel derivatives based on pyrimidine scaffolds that demonstrated potent anticancer activities through CDK inhibition . These derivatives could serve as lead compounds for further development.
Antimicrobial Properties
6-(Piperidin-1-yl)pyrimidine-4(3H)-thione has shown potential antimicrobial activity against various pathogens. The structural characteristics of this compound allow it to interact with microbial enzymes or receptors, inhibiting their function.
- Research Findings : Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit broad-spectrum antimicrobial activities, including antibacterial and antifungal properties . This suggests that 6-(piperidin-1-yl)pyrimidine-4(3H)-thione could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Inflammation is a common underlying factor in many chronic diseases, including cancer and autoimmune disorders.
- Pharmacological Insights : Pyrimidine derivatives have been noted for their ability to inhibit pro-inflammatory cytokines, which are critical in the inflammatory response . The thione group may enhance this activity by stabilizing interactions with target proteins.
Neurological Applications
Emerging research suggests that 6-(piperidin-1-yl)pyrimidine-4(3H)-thione may have neuroprotective effects and potential applications in treating neurodegenerative diseases such as Alzheimer's.
- Mechanism : The compound's ability to cross the blood-brain barrier and interact with neurotransmitter systems could be beneficial in mitigating neurodegeneration .
Synthesis and Modification
The synthesis of 6-(piperidin-1-yl)pyrimidine-4(3H)-thione can be achieved through various chemical pathways, allowing for modifications that enhance its pharmacological properties.
Mechanism of Action
The mechanism of action of 6-(piperidin-1-yl)pyrimidine-4(3H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Thieno[3,4-d]pyrimidine-4(3H)-thione (ThiathioHX)
- Structure: A fused thieno-pyrimidine system with a thione group at C3.
- Key Properties :
- Exhibits strong photodynamic therapy (PDT) efficacy due to red-shifted absorption spectra (up to 410 nm) and high triplet-state yields, enabling 20% deeper tissue penetration than 2,6-dithiopurine or 4-thiothymidine .
- Effective under hypoxic conditions, a critical advantage for targeting solid tumors .
- Comparison: Unlike 6-(piperidin-1-yl)pyrimidine-4(3H)-thione, ThiathioHX’s fused thieno ring enhances π-conjugation, improving photophysical properties. However, the piperidinyl group in the target compound may offer better solubility and pharmacokinetics.
5,6-Dimethylthieno[2,3-d]pyrimidine-4(3H)-thione
6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- Structure : Piperidinyl-methyl-substituted pyrimidine-dione.
- Key Properties :
- Comparison : The dione moiety in this compound differs from the thione group in 6-(piperidin-1-yl)pyrimidine-4(3H)-thione, altering electronic properties and hydrogen-bonding capacity.
Table 1: Comparative Data of Pyrimidine-Thione Derivatives
Key Observations:
Thione vs. Dione : Thione derivatives (e.g., ThiathioHX) show superior PDT activity due to sulfur’s heavy-atom effect, which promotes intersystem crossing and ROS generation .
Piperidinyl Substitution: Piperidine enhances membrane permeability and target binding in analogues like 6-((4-(2,3-dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione .
Thermal Stability: Methyl-substituted derivatives (e.g., 5,6-dimethylthieno-pyrimidine-thione) exhibit higher melting points, likely due to crystallinity from symmetric substitution .
Biological Activity
6-(Piperidin-1-yl)pyrimidine-4(3H)-thione is a compound belonging to the pyrimidine family, which is known for its diverse biological activities. Pyrimidine derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, antitumor, and anti-inflammatory properties. This article reviews the biological activity of 6-(piperidin-1-yl)pyrimidine-4(3H)-thione, drawing on various studies and findings.
Antimicrobial Activity
Research indicates that pyrimidine derivatives, including thiones, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. A study highlighted that pyrimidinethiones possess broad-spectrum antimicrobial activity, including against Gram-positive and Gram-negative bacteria . The Minimum Inhibitory Concentration (MIC) values for several pyrimidine derivatives ranged from 0.8 to 6.25 µg/mL against various pathogens .
| Compound Type | Activity | MIC (µg/mL) |
|---|---|---|
| Pyrimidinethiones | Antimicrobial | 0.8 - 6.25 |
| 6-(Piperidin-1-yl) analogs | Antibacterial | Not specifically reported |
Antitumor Activity
Pyrimidines have also been recognized for their antitumor properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For example, studies have shown that certain pyrimidine derivatives can inhibit monocarboxylate transporters (MCTs), which are vital for tumor metabolism . The potential of 6-(piperidin-1-yl)pyrimidine-4(3H)-thione in this area remains to be fully explored but aligns with the broader activity of related compounds.
Anti-inflammatory Properties
The anti-inflammatory effects of pyrimidine derivatives are well documented. Compounds with thione functionalities have been noted for their ability to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines . This suggests that 6-(piperidin-1-yl)pyrimidine-4(3H)-thione may share similar properties.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized several pyrimidinethione derivatives and evaluated their biological activities. Among these, some exhibited promising antimicrobial and antitumor activities, reinforcing the potential of this chemical class .
- Structure-Activity Relationship (SAR) : The biological activity of pyrimidines is often influenced by substituents on the pyrimidine ring. Variations in the piperidine group can alter pharmacokinetics and efficacy against specific targets . Understanding these relationships is critical for developing more effective derivatives.
- In Vivo Studies : While most studies focus on in vitro evaluations, the transition to in vivo models is essential for assessing the therapeutic potential of compounds like 6-(piperidin-1-yl)pyrimidine-4(3H)-thione. Future research should aim to explore its efficacy in animal models to better understand its pharmacodynamics and safety profile.
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 6-(piperidin-1-yl)pyrimidine-4(3H)-thione?
Answer:
The synthesis typically involves cyclocondensation reactions using thiourea or isothiocyanate derivatives. For example, a one-step protocol catalyzed by p-toluenesulfonic acid has been reported for analogous pyrimidinethiones, where 4-hydroxycoumarin reacts with a piperidine-containing aldehyde and thiourea . Alternative routes include refluxing isothiocyanate intermediates with amines in methanol to form thione derivatives, as demonstrated in the synthesis of 3,4-dihydropyrimidine-2(1H)-thiones . Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical for yield improvement.
Basic: How should researchers characterize the purity and structure of 6-(piperidin-1-yl)pyrimidine-4(3H)-thione?
Answer:
Comprehensive characterization involves:
- ¹H/¹³C NMR : To confirm substituent positions and piperidine ring integration. For example, pyrimidinethiones exhibit characteristic thione (C=S) signals near δ 160–180 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular ion peaks and fragmentation patterns. A molecular ion at m/z 223.08 [M+H]⁺ was reported for a related pyrimidinethione .
- IR Spectroscopy : The thione group (C=S) shows absorption bands at 1150–1250 cm⁻¹ .
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, as applied to thiopyrano-thienopyrimidinone analogs .
Basic: What safety precautions are essential when handling 6-(piperidin-1-yl)pyrimidine-4(3H)-thione?
Answer:
- Storage : Keep in a cool, dry place (<25°C) away from ignition sources (P210) .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or dermal contact (P201, P202) .
- Waste Disposal : Follow hazardous waste protocols for sulfur-containing compounds (P501) .
Advanced: How can computational studies guide the optimization of 6-(piperidin-1-yl)pyrimidine-4(3H)-thione for drug discovery?
Answer:
- Physicochemical Properties : Tools like SwissADME predict logP, solubility, and bioavailability. A chromeno-pyrimidinethione analog showed drug-like properties with a logP of 2.1 and oral bioavailability >80% .
- Docking Studies : Molecular docking into target proteins (e.g., CRF-1 receptors) identifies key interactions, such as hydrogen bonding with the thione group and piperidine’s hydrophobic interactions .
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on pyrimidine) with bioactivity .
Advanced: What strategies resolve contradictions in biological activity data for pyrimidinethione derivatives?
Answer:
- Dose-Response Curves : Confirm activity thresholds using assays like MTT for antiproliferative effects. Inconsistent results may arise from assay sensitivity variations .
- Metabolic Stability Tests : Evaluate hepatic microsomal stability to rule out false negatives due to rapid degradation .
- Structural Analog Comparison : Compare with fluorinated benzisoxazole-piperidine derivatives, where fluorine enhances metabolic stability but reduces solubility .
Advanced: How does microwave-assisted synthesis improve the preparation of pyrimidinethione derivatives?
Answer:
Microwave irradiation reduces reaction times from hours to minutes (e.g., 20 minutes vs. 24 hours) and enhances yields by 15–20% via uniform heating. This method was successfully applied to synthesize chromeno-pyrimidinethiones, minimizing side reactions like oxidation . Key parameters include microwave power (300–600 W) and solvent polarity (e.g., DMF for dielectric heating).
Advanced: What role does the piperidine moiety play in the biological activity of 6-(piperidin-1-yl)pyrimidine-4(3H)-thione?
Answer:
- Receptor Binding : The piperidine ring’s conformation (chair vs. boat) influences binding to targets such as CRF-1 receptors. N-Methylation of piperidine enhances lipophilicity but may reduce hydrogen-bonding capacity .
- Bioavailability : Piperidine improves membrane permeability due to its basicity (pKa ~11), facilitating passive diffusion across lipid bilayers .
Advanced: How can researchers validate the environmental impact of pyrimidinethione compounds?
Answer:
- Ecotoxicity Assays : Use Daphnia magna or algae models to assess LC₅₀ values.
- Degradation Studies : Monitor hydrolysis under acidic (pH 3) and alkaline (pH 9) conditions. Pyrimidinethiones are generally stable at pH 7 but degrade into non-toxic thioureas in acidic media .
- Regulatory Compliance : Align with OECD Guidelines 301/302 for biodegradability testing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
